4-Methoxypyrimidine

説明

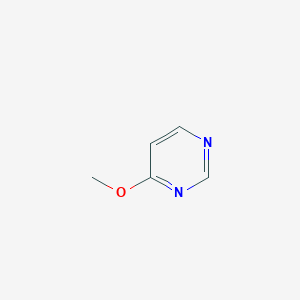

4-Methoxypyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group (-OCH₃) at the 4-position. Its structure confers unique electronic and steric properties, making it a versatile intermediate in synthetic chemistry, coordination complexes, and pharmaceutical research.

特性

IUPAC Name |

4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVYHXKYYCYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307632 | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-41-2 | |

| Record name | 6104-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrimidine can be achieved through several methods. One common approach involves the methoxylation of pyrimidine derivatives. For instance, starting from 4,6-dichloro-5-methoxypyrimidine, the synthesis can be performed using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours, yielding 4-amino-5-methoxy-6-chloropyrimidine .

Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with cyanamide, and a cyclization reaction with a Lewis acid protecting agent. The final step involves methoxylation using methanol and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反応の分析

Types of Reactions

4-Methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Medicinal Chemistry

4-Methoxypyrimidine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

- Antitumor Activity : Recent studies indicate that this compound derivatives exhibit significant antitumor effects. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa, MCF-7, and A549, with IC50 values indicating effective concentrations for inducing apoptosis or cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 15.5 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Cell cycle arrest |

| A549 (lung) | 10.1 | Inhibition of proliferation |

- Anti-inflammatory Properties : The compound has also demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

This compound derivatives are utilized in the synthesis of agrochemicals, including herbicides and fungicides. Their structural properties allow for modifications that enhance efficacy against specific pests and pathogens.

- Synthesis of Agrochemicals : The compound serves as a building block for creating complex molecules used in agricultural formulations. For example, modifications to the methoxy group can lead to increased biological activity against target organisms .

Materials Science

In materials science, this compound is used to synthesize coordination complexes that have applications in catalysis and electronic materials.

- Coordination Complexes : Recent studies have reported the synthesis of novel complexes using this compound as a ligand. These complexes exhibit interesting properties such as spin transition behavior and enhanced stability, making them suitable for various technological applications .

Case Study 1: Antitumor Activity

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability through mechanisms involving apoptosis and cell cycle regulation.

- Findings : The study found that derivatives of this compound exhibited selectivity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Case Study 2: Synthesis of Coordination Complexes

Research into coordination chemistry revealed that complexes formed with this compound ligands demonstrated unique structural features and enhanced catalytic activity.

作用機序

The mechanism of action of 4-Methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the target molecule.

類似化合物との比較

Comparative Data Tables

Key Findings and Implications

- Steric vs. Electronic Effects : The 4-methoxy group balances electronic donation and steric accessibility, enabling coordination and luminescence applications, whereas bulkier analogs (e.g., 4,6-dimethoxy) are sterically hindered .

- Pharmacological Specificity: The methoxy group’s electronegativity and size are optimal for target binding in ion channel blockers, unlike polar amino groups .

- Synthetic Versatility: While this compound derivatives are synthetically accessible, 2-aminopyrimidines offer higher yields, suggesting trade-offs between functionality and efficiency .

生物活性

4-Methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting their potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group (-OCH₃) at the 4-position of the pyrimidine ring. The synthesis of this compound typically involves methods such as nucleophilic substitution or condensation reactions involving pyrimidine precursors. Various derivatives of this compound have been synthesized to enhance biological activity, particularly against cancer and microbial targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Several studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of lung (A549) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC₅₀) values for these compounds often fall below 50 µM, indicating significant cytotoxic potential .

- Antimicrobial Activity : Research has demonstrated that this compound and its derivatives possess antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) for these compounds typically range from 10 to 50 µg/mL, showcasing their potential as antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). IC₅₀ values for these compounds can be as low as 0.04 µM, comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is influenced by various structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy or alkyl groups) at specific positions on the pyrimidine ring enhances activity. Conversely, bulky substituents can hinder interaction with biological targets .

- Hydrophobic Interactions : Compounds that incorporate hydrophobic moieties tend to exhibit improved binding affinity to target proteins, which can enhance their therapeutic efficacy .

Case Studies

- Antitumor Evaluation : A study synthesized several this compound derivatives and tested them against A549 lung cancer cells. Among these, compound B1 exhibited an IC₅₀ value of 13 nM, marking it as one of the most potent inhibitors in the series .

- Antimicrobial Screening : A set of pyrimidine derivatives was screened for antibacterial activity against Staphylococcus aureus and E. coli. Notably, derivatives with halogen substitutions showed enhanced antimicrobial effects compared to unsubstituted analogs .

- Anti-inflammatory Activity : In vivo studies assessed the anti-inflammatory effects of selected this compound derivatives in carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema comparable to indomethacin treatment .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methoxypyrimidine to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful control of temperature, solvent, and catalyst. For methoxy-substituted pyrimidines, nucleophilic substitution or condensation reactions are common. For example:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions.

- Catalysts: Use transition metal catalysts (e.g., CuI) for Ullmann-type couplings or acid/base catalysts for condensation.

- Temperature: Reactions often proceed at 80–120°C, monitored by TLC or HPLC.

Reference Data:

| Parameter | Condition Range | Source |

|---|---|---|

| Solvent | DMF, 100°C, 12 hrs | Adapted from |

| Catalyst | CuI, K₂CO₃ | Based on |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₅H₆N₂O).

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%).

Example Workflow:

Dissolve in deuterated chloroform for NMR .

Use ESI-MS in positive ion mode .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate halogenated waste; consult institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Database Mining: Use PubChem’s PISTACHIO and REAXYS to identify analogous reaction pathways .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

Case Study: Methoxy group electron-donating effects stabilize transition states in SNAr reactions .

Q. How to address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis: Apply the I² statistic to quantify heterogeneity across studies (e.g., biological assays). Adjust for batch effects or solvent variability .

- Sensitivity Analysis: Exclude outliers using the Q-profile method .

Example: Conflicting IC₅₀ values may arise from assay conditions (pH, cell lines). Standardize protocols via CONSORT guidelines .

Q. What strategies resolve conflicting results in mechanistic studies of this compound reactions?

Methodological Answer:

Q. How to optimize purification techniques for this compound post-synthesis?

Methodological Answer:

- Crystallization: Screen solvents (ethanol/water) for optimal crystal formation.

- Flash Chromatography: Use gradient elution (5–50% ethyl acetate in hexane) .

- HPLC Prep-Scale: Employ semi-preparative columns for >99% purity .

Q. How can network meta-analysis compare catalytic efficiencies of this compound derivatives?

Methodological Answer:

- Indirect Comparisons: Use mixed-treatment comparison models to rank catalysts by turnover frequency (TOF) .

- Node-Splitting: Detect inconsistency between direct and indirect evidence (e.g., Pd vs. Cu catalysts) .

Example: Compare activation energies from DFT with experimental TOF data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。